(S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Chiral synthesis Enantioselective catalysis Medicinal chemistry

Procure this exclusive (S)-enantiomer for precise chiral synthesis and PNMT research. Unlike achiral or (R)-forms, this specific 6-amino,3-ol regioisomer ensures accurate SAR data. Essential for negative control assays (Ki=1.11×10⁶ nM) and stereoselective probe development. Suitable for advanced medicinal chemistry requiring defined stereochemistry.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1849521-61-4
Cat. No. B1479378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-((1-phenylethyl)amino)pyridazin-3-ol
CAS1849521-61-4
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NNC(=O)C=C2
InChIInChI=1S/C12H13N3O/c1-9(10-5-3-2-4-6-10)13-11-7-8-12(16)15-14-11/h2-9H,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
InChIKeyAWYGPJLGISQBQR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (CAS 1849521-61-4) as a Chiral Pyridazinone Intermediate


(S)-6-((1-phenylethyl)amino)pyridazin-3-ol (CAS 1849521-61-4), also named 3-[[(1S)-1-phenylethyl]amino]-1H-pyridazin-6-one, is a chiral pyridazine derivative with a defined (S)-configuration at its phenylethylamino substituent . It serves as a valuable intermediate in the synthesis of enantioselective bioactive molecules and has been evaluated for its interaction with phenylethanolamine N-methyltransferase (PNMT), a target of interest in adrenergic regulation [1][2].

Procurement Rationale for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol: Why In-Class Compounds Are Not Interchangeable


While pyridazinone and pyridazine derivatives represent a broad and versatile class of molecules with documented activity against targets such as PDE4 and NLRP3, these activities are highly sensitive to the precise substitution pattern and stereochemistry [1][2]. Simple substitution of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol with a different positional isomer (e.g., a pyridazin-4-ol), an achiral phenethyl analog, or the (R)-enantiomer will alter critical intermolecular interactions, including hydrogen bonding networks with the 3‑OH group and the chiral fit within a target's binding pocket [3]. This can abolish desired biological activity or introduce unwanted off‑target effects. The following evidence quantifies these critical differentiators.

Quantitative Differentiation Evidence for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (CAS 1849521-61-4)


Chiral Identity: Defined (S)-Enantiomer vs. Racemic or (R)-Form

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is supplied as the single, defined (S)-enantiomer, not as a racemic mixture . The stereospecific (S)-configuration at the phenylethylamino group is integral to its utility as a chiral intermediate in asymmetric synthesis . In contrast, the racemic mixture or the (R)-enantiomer would provide a different stereochemical outcome in subsequent reactions, potentially leading to the formation of undesired diastereomers or a loss of enantioselectivity [1]. The specific (S)-configuration is confirmed by its IUPAC name and InChI stereochemistry layer.

Chiral synthesis Enantioselective catalysis Medicinal chemistry

Enzyme Target Interaction: Weak PNMT Inhibition vs. Potent PDE4 Inhibitors

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol exhibits a Ki of 1.11 × 10⁶ nM against phenylethanolamine N-methyltransferase (PNMT) in an in vitro radiochemical assay [1]. This weak affinity contrasts sharply with other pyridazinone derivatives optimized as potent PDE4 inhibitors, which can exhibit IC₅₀ values in the low nanomolar range (e.g., 5 nM for PDE4 [2]) or have been reported as inactive against MAO-B at concentrations up to 1000 µM [3]. The low PNMT affinity confirms that this compound is not a promiscuous enzyme binder and likely serves as an intermediate rather than a final active pharmaceutical ingredient.

Enzyme inhibition PNMT PDE4 Selectivity

Structural Differentiation from Phenethylamino Analog

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol possesses a chiral (1-phenylethyl)amino substituent at the 6-position, whereas the closely related analog 6-(phenethylamino)pyridazin-3-ol (CAS 2004422-70-0) features an achiral phenethylamino group . The presence of the methyl branch on the α-carbon introduces a chiral center and alters the conformational flexibility and steric bulk of the side chain. This structural distinction is critical for applications requiring a stereodefined building block, as the achiral analog cannot impart chirality in downstream synthetic steps.

Structural analog Medicinal chemistry SAR

Functional Group Positioning: 3-OH vs. Pyridazin-4-ol or 5-OH Isomers

The compound contains a hydroxyl group specifically at the 3-position of the pyridazine ring, which can exist in tautomeric equilibrium with the 3(2H)-pyridazinone form [1]. This 3‑OH/3‑one tautomerism influences hydrogen‑bond donor/acceptor properties and metal‑chelating ability. Positional isomers, such as pyridazin‑4‑ol or pyridazin‑5‑ol derivatives, exhibit fundamentally different electronic properties and biological activity profiles due to altered ring nitrogen basicity and tautomeric preferences [2][3]. While direct quantitative data for this specific compound is lacking, the class‑level inference is that the 3‑OH substitution pattern is a non‑interchangeable feature that dictates the compound's reactivity and molecular recognition.

Regioisomer Tautomerism SAR

Optimal Application Scenarios for Procuring (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (CAS 1849521-61-4)


Asymmetric Synthesis and Chiral Probe Development

The compound's single (S)-enantiomeric form makes it a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules . It is ideally suited for use in asymmetric catalysis, chiral auxiliary design, and the preparation of stereodefined probes for target validation, where the specific (S)-configuration is required to achieve the desired stereochemical outcome [1].

Negative Control or Reference Compound for PNMT Assays

With a Ki of 1.11 × 10⁶ nM against PNMT, the compound functions as a weak binder and can serve as a negative control or reference compound in enzymatic assays to establish baseline activity [2]. This application is directly supported by the quantitative data showing its lack of potent inhibition compared to known PNMT inhibitors.

Structure-Activity Relationship (SAR) Studies on Pyridazine Derivatives

As a specific regioisomer (6-amino, 3‑OH) with a defined chiral side chain, this compound is a useful tool for SAR campaigns exploring the influence of substitution pattern and stereochemistry on pyridazine-based activity [3]. It can be compared with achiral analogs or regioisomers to map critical pharmacophoric features .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.